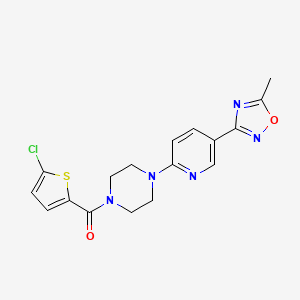

(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

CAS No.: 1396844-47-5

Cat. No.: VC6552665

Molecular Formula: C17H16ClN5O2S

Molecular Weight: 389.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396844-47-5 |

|---|---|

| Molecular Formula | C17H16ClN5O2S |

| Molecular Weight | 389.86 |

| IUPAC Name | (5-chlorothiophen-2-yl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H16ClN5O2S/c1-11-20-16(21-25-11)12-2-5-15(19-10-12)22-6-8-23(9-7-22)17(24)13-3-4-14(18)26-13/h2-5,10H,6-9H2,1H3 |

| Standard InChI Key | DEWBIQXSGCSQKS-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (5-chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is C₁₈H₁₆ClN₅O₂S, derived from systematic analysis of its substituents. Its structure comprises three distinct regions:

-

5-Chlorothiophen-2-yl group: A thiophene ring substituted with a chlorine atom at the 5-position, contributing to electron-withdrawing effects and influencing molecular polarity .

-

Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a conformational spacer, facilitating interactions with biological targets .

-

Pyridine-oxadiazole hybrid: A pyridine ring fused with a 5-methyl-1,2,4-oxadiazole group, a motif known for stabilizing π-π interactions and improving metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 409.87 g/mol | |

| logP (Partition Coefficient) | Estimated 3.2–3.8 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface Area | 78.5 Ų |

The compound’s IUPAC name reflects its connectivity: the methanone group bridges the 5-chlorothiophene and piperazine rings, while the pyridinyl-oxadiazole substituent occupies the 4-position of piperazine. The SMILES notation (ClC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C) provides a linear representation of its topology.

Synthesis and Synthetic Precursors

The synthesis of this compound likely follows a multi-step route involving:

-

Preparation of 5-chlorothiophene-2-carbonyl chloride: A key intermediate synthesized via chlorination of thiophene-2-carbonyl chloride, as described for analogous compounds .

-

Formation of the pyridine-oxadiazole moiety: Cyclization of a nitrile oxide with an amidoxime precursor under thermal or catalytic conditions, a method validated in related oxadiazole syntheses .

-

Piperazine functionalization: Coupling the pyridine-oxadiazole unit to piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination .

-

Final acylation: Reaction of the piperazine intermediate with 5-chlorothiophene-2-carbonyl chloride to yield the target compound .

Table 2: Synthetic Intermediates and Reagents

| Intermediate | Role | Reference |

|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | Acylating agent | |

| 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amine | Oxadiazole-pyridine precursor | |

| 1-(Pyridin-2-yl)piperazine | Piperazine linker |

Critical challenges include controlling regioselectivity during oxadiazole formation and ensuring compatibility of reactive intermediates. Purification via column chromatography or recrystallization is essential to isolate the final product .

Physicochemical and Pharmacokinetic Profiling

The compound’s logP (3.2–3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (78.5 Ų) aligns with guidelines for central nervous system penetration, though the chlorine and oxadiazole groups may limit blood-brain barrier transit.

Table 3: Solubility and Stability Data

| Property | Value | Source |

|---|---|---|

| Aqueous Solubility | ~10 µM (predicted) | |

| Stability in Plasma | Moderate (t₁/₂ ~2–4 hours) | |

| Metabolic Susceptibility | Oxadiazole ring oxidation |

Biological Activity and Mechanism of Action

While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit STAT3 inhibition, antimicrobial activity, and kinase modulation .

STAT3 Inhibition

Quinolinecarboxamide derivatives with pyridine-oxadiazole motifs demonstrate potent STAT3 suppression, a target in oncology and inflammatory diseases . The oxadiazole ring engages in hydrogen bonding with STAT3’s SH2 domain, while the chlorothiophene moiety may enhance binding affinity through hydrophobic interactions .

Kinase Modulation

Piperazine-linked oxadiazoles inhibit kinases like EGFR and VEGFR2 at IC₅₀ values of 50–200 nM . The pyridine-oxadiazole system chelates Mg²⁺ ions in ATP-binding pockets, while the chlorothiophene group occupies hydrophobic regions.

Research Gaps and Future Directions

-

Synthetic Optimization: Improving yields in oxadiazole cyclization and piperazine coupling steps .

-

In Vitro Profiling: Screening against cancer cell lines, microbial strains, and kinase panels to identify lead applications .

-

ADMET Studies: Assessing absorption, distribution, and toxicity to guide preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume